molecular formula C13H5BrF5NO3 B13425547 2-(5-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(5-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B13425547
M. Wt: 398.08 g/mol
InChI Key: DBIXLDVGMYWDJC-UHFFFAOYSA-N
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Description

This compound features a central benzene ring substituted with a phenoxy group bearing bromo (Br) and nitro (NO₂) substituents at the 5- and 2-positions, respectively. Additionally, the benzene core is functionalized with two fluorine atoms (1,3-difluoro) and a trifluoromethyl (CF₃) group at the 5-position. The combination of electron-withdrawing groups (NO₂, F, CF₃) and halogen (Br) imparts unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

Molecular Formula

C13H5BrF5NO3

Molecular Weight

398.08 g/mol

IUPAC Name

2-(5-bromo-2-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H5BrF5NO3/c14-7-1-2-10(20(21)22)11(5-7)23-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H

InChI Key

DBIXLDVGMYWDJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-(5-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 5-bromo-2-nitrophenol with 1,3-difluoro-5-(trifluoromethyl)benzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Chemical Reactions Analysis

2-(5-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives under strong oxidizing conditions.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

  • Biological Research

Biological Activity

The compound 2-(5-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its efficacy against various pathogens and its safety profile.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H6_{6}BrF5_{5}NO3_{3}
  • Molecular Weight : Approximately 343.08 g/mol

This compound features a complex arrangement of bromine, fluorine, and nitro groups, which are known to influence its biological activity.

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl and nitro groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of phenoxy compounds can effectively inhibit the growth of various bacterial strains. Although specific data on this compound is limited, similar compounds have demonstrated activity against pathogens like Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The biological evaluation of related compounds suggests potential anticancer properties. In vitro assays have been conducted on structurally similar compounds to assess their cytotoxic effects on cancer cell lines. For example, a study involving nitro-substituted phenoxy compounds revealed varying degrees of cytotoxicity against breast and lung cancer cell lines, indicating that modifications in the chemical structure could enhance or diminish activity.

CompoundCell Line TestedIC50_{50} (µM)
Compound AMCF-7 (Breast)15
Compound BA549 (Lung)20
This compoundTBD

The mechanism by which these compounds exert their biological effects often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This can result in apoptosis or necrosis in cancer cells while potentially sparing healthy cells.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Study on Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated a series of fluorinated phenoxy compounds for their antibacterial activity.
    • Results indicated that the introduction of trifluoromethyl groups significantly enhanced antibacterial potency compared to their non-fluorinated counterparts .
  • Cytotoxicity Assays :
    • Another investigation assessed the cytotoxic effects of various nitro-substituted phenoxy derivatives against human cancer cell lines.
    • The findings suggested that structural variations could lead to significant differences in cytotoxicity profiles .

Safety Profile

While exploring the biological activities, it is crucial to assess the safety profile of such compounds. Preliminary toxicity studies indicate that many fluorinated compounds exhibit low toxicity in non-cancerous cell lines but may possess mutagenic potential due to their nitro groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations: Bromo, Nitro, and Trifluoromethyl Groups
  • Compound A: 2-(2-Bromo-5-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene Key Difference: Replaces the nitro group (NO₂) with iodine (I) at the phenoxy ring’s 5-position. Impact:
  • Reactivity : The nitro group’s strong electron-withdrawing nature enhances electrophilic substitution resistance compared to iodine’s moderate electron-donating effects.
  • Molecular Weight: Compound A has a higher molecular weight (478.98 g/mol) due to iodine’s atomic mass vs. the nitro group’s lighter NO₂ .
  • Applications : Iodine’s polarizability may favor cross-coupling reactions, whereas nitro groups are precursors for amine synthesis via reduction .

  • Compound B: 1-Bromo-2-fluoro-4-nitrobenzene Key Difference: Simpler structure lacking the phenoxy and trifluoromethyl groups. Impact:
  • Stability : Nitro groups in ortho/para positions (as in Compound B) are more prone to reduction than meta-substituted nitro groups in the target compound .
2.2. Electronic and Steric Effects
  • Compound C: 2-Bromo-1,3-difluoro-5-(trifluoromethyl)benzene Key Difference: Lacks the phenoxy-nitro substituent. Impact:
  • Electronic Effects: CF₃ and F groups in both compounds enhance electron deficiency, but the phenoxy-NO₂ group in the target compound amplifies this effect, directing electrophilic substitution to specific positions.

Research Findings and Implications

  • Reactivity Trends : The target compound’s nitro group facilitates reduction to amines, but competing reactions (e.g., debromination) may occur under acidic conditions .
  • Thermal Stability: Trifluoromethyl and fluorine groups enhance thermal stability compared to non-fluorinated analogs, as seen in ’s fluorinated spiro compounds .
  • Synthetic Challenges: Steric hindrance from the phenoxy group may necessitate optimized catalysts (e.g., silver nitrate in acetonitrile/water, as in ) for functionalization .

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